2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde

CAS No.: 894213-77-5

Cat. No.: VC2530982

Molecular Formula: C16H23NO

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894213-77-5 |

|---|---|

| Molecular Formula | C16H23NO |

| Molecular Weight | 245.36 g/mol |

| IUPAC Name | 2,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde |

| Standard InChI | InChI=1S/C16H23NO/c1-12-4-6-17(7-5-12)10-15-8-13(2)9-16(11-18)14(15)3/h8-9,11-12H,4-7,10H2,1-3H3 |

| Standard InChI Key | HLTWMUVQSBLTAF-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C |

| Canonical SMILES | CC1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C |

Introduction

Chemical Identity and Structural Characteristics

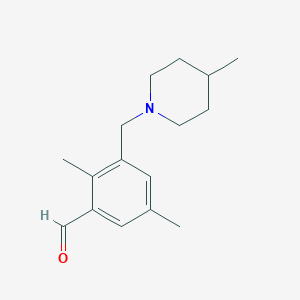

2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde is a complex organic molecule that incorporates both aromatic and aliphatic structural components. The compound belongs to the class of substituted benzaldehydes, featuring a benzaldehyde core with multiple methyl substituents and a piperidine-containing side chain. The molecular structure consists of a benzene ring with an aldehyde group (-CHO) at position 1, methyl groups at positions 2 and 5, and a (4-methylpiperidin-1-yl)methyl group at position 3.

The compound's structural complexity arises from the combination of several key features: the aromatic benzaldehyde core providing rigidity and potential for π-π interactions, the methyl substituents contributing to electron density and steric effects, and the basic nitrogen-containing piperidine ring connected via a flexible methylene bridge. This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 894213-77-5 |

| IUPAC Name | 2,5-dimethyl-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde |

| Molecular Formula | C16H23NO |

| Molecular Weight | 245.36 g/mol |

| Standard InChI | InChI=1S/C16H23NO/c1-12-4-6-17(7-5-12)10-15-8-13(2)9-16(11-18)14(15)3/h8-9,11-12H,4-7,10H2,1-3H3 |

| Standard InChIKey | HLTWMUVQSBLTAF-UHFFFAOYSA-N |

| SMILES Notation | CC1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C |

| PubChem Compound ID | 17323622 |

These identification parameters provide a comprehensive framework for unambiguous identification of the compound in chemical databases and literature.

Physical and Chemical Properties

The physical and chemical properties of 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde are determined by its molecular structure and functional groups. While specific experimental data on physical properties is limited in the available literature, several properties can be inferred from its structure and compared with similar benzaldehyde derivatives.

Structural Properties

The presence of the aldehyde group makes the compound susceptible to oxidation and reduction reactions, while the tertiary amine in the piperidine ring imparts basic character. The methyl substituents on the benzene ring can influence the electron density distribution, potentially affecting the reactivity of the aldehyde group through inductive and resonance effects.

Reactivity Profile

The reactivity of 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde is primarily determined by its functional groups:

-

The aldehyde group is susceptible to nucleophilic addition reactions, including reactions with amines to form imines (Schiff bases), reductions to alcohols, and oxidations to carboxylic acids.

-

The tertiary amine in the piperidine ring can participate in acid-base reactions, alkylation, and coordination with metals.

-

The methylene bridge connecting the piperidine to the benzene ring may be susceptible to oxidative metabolism in biological systems.

These reactive sites make the compound valuable as a building block in organic synthesis, particularly in the preparation of more complex structures with potential biological activities.

Comparison with Structurally Related Compounds

A structural analog of 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde is 2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde (CAS: 894207-03-5). This isomeric compound differs in the positioning of the methyl groups and the piperidinylmethyl substituent on the benzene ring .

Structural Differences and Similarities

Both compounds share the same molecular formula (C16H23NO) and molecular weight (245.36 g/mol), but differ in the arrangement of substituents on the benzene ring:

| Feature | 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde | 2,4-Dimethyl-5-((4-methylpiperidin-1-yl)methyl)benzaldehyde |

|---|---|---|

| Methyl Positions | 2 and 5 | 2 and 4 |

| Piperidinylmethyl Position | 3 | 5 |

| Aldehyde Position | 1 | 1 |

| InChIKey | HLTWMUVQSBLTAF-UHFFFAOYSA-N | TYJDZQJYPSMFSQ-UHFFFAOYSA-N |

| PubChem ID | 17323622 | 17323441 |

These structural differences can lead to variations in physical properties, reactivity, and potential biological activities, despite the identical molecular formula and functional groups .

Implications of Structural Variations

The positional isomerism between these compounds can affect:

-

Electron density distribution on the aromatic ring

-

Steric accessibility of the functional groups

-

Molecular conformation and three-dimensional structure

-

Interaction with biological targets and receptors

These differences highlight the importance of precise structural characterization in chemical research and pharmaceutical development, where minor structural variations can lead to significant differences in biological activity and physicochemical properties .

Analytical Characterization Methods

Accurate identification and characterization of 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde are essential for research and quality control purposes. Several analytical techniques are commonly employed for structural confirmation and purity assessment of such compounds.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation of compounds like 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde:

-

1H-NMR can provide information about the aromatic protons, aldehyde proton, methyl groups, and the complex pattern of the piperidine ring protons.

-

13C-NMR can confirm the presence of the aldehyde carbon, aromatic carbons, and aliphatic carbons from the methyl groups and piperidine ring.

Mass spectrometry is another crucial technique, providing molecular weight confirmation and fragmentation patterns that can help verify the structure. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for purity assessment and separation from potential synthetic impurities or degradation products. These techniques, when coupled with mass spectrometry (LC-MS or GC-MS), provide powerful tools for both identification and quantification.

Research Context and Future Directions

The research context of 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde can be understood in relation to broader trends in medicinal chemistry and organic synthesis.

Current Research Areas

Compounds containing piperidine rings and benzaldehyde moieties are often explored in various research contexts:

-

As intermediates in the synthesis of chalcone derivatives, which have shown anticancer properties

-

In the development of VEGFR-2 and P-gp inhibitors for cancer treatment

-

As building blocks for nitrogen-containing heterocyclic compounds with diverse biological activities

While research specific to 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde is limited in the available literature, the general research direction for similar compounds suggests potential applications in pharmaceutical development and medicinal chemistry .

Future Research Opportunities

Several promising research directions for 2,5-Dimethyl-3-((4-methylpiperidin-1-yl)methyl)benzaldehyde include:

-

Systematic exploration of its reactivity profile and synthetic utility as a building block

-

Investigation of potential biological activities, particularly in areas where piperidine-containing compounds have shown promise

-

Structure-activity relationship studies through the synthesis of derivatives with modified substituents

-

Computational studies to predict its interactions with biological targets

These research avenues could expand our understanding of the compound's properties and potential applications in both synthetic organic chemistry and medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume